ESI-09 (CAS 263707-16-0) is a potent, cell-permeable, pan-EPAC (Exchange protein directly activated by cAMP) competitive inhibitor. It effectively blocks both Epac1 and Epac2 isoforms with low micromolar IC50 values (3.2 µM and 1.4 µM, respectively) while exhibiting greater than 100-fold selectivity over Protein Kinase A (PKA). As a critical procurement standard for cAMP signaling research, ESI-09 enables the decoupling of EPAC-mediated pathways from PKA-dependent processes without the need for genetic knockouts, making it a foundational tool for investigating cellular migration, insulin secretion, and vascular dynamics [1].
Substituting ESI-09 with isoform-specific inhibitors like CE3F4 (Epac1-selective) or ESI-05 (Epac2-selective) fails when broad pan-EPAC suppression is required to prevent compensatory signaling from the uninhibited isoform. Furthermore, CE3F4 operates via an uncompetitive mechanism, requiring prior cAMP binding to function, whereas ESI-09 is a competitive antagonist that directly blocks initial cAMP engagement. From a handling and reproducibility perspective, generic aqueous formulations or moisture-contaminated stocks lead to rapid aggregation and non-specific protein denaturation; ESI-09 must be formulated in anhydrous DMSO and used strictly within its <20 µM therapeutic window to maintain target specificity and avoid artifactual assay results [1][2].
ESI-09 is highly susceptible to aggregation in aqueous environments or when dissolved in moisture-contaminated DMSO, which can lead to non-specific protein denaturation artifacts. Research demonstrates that ESI-09 maintains specific competitive inhibition strictly within a 'therapeutic window' of <20 µM. Exceeding this concentration, or using hydrated solvents, drastically reduces functional solubility and triggers off-target denaturation, a phenomenon not observed with highly soluble but less potent analogs[1].
| Evidence Dimension | Specific activity window vs. Denaturation threshold |
| Target Compound Data | ESI-09 (Specific EPAC inhibition at <20 µM in anhydrous DMSO) |
| Comparator Or Baseline | High-dose ESI-09 or hydrated stock (>25-50 µM) |
| Quantified Difference | >20 µM induces non-specific protein denaturation and aggregation-based false positives. |
| Conditions | In vitro GEF assays and cell-based signaling models. |
Procurement protocols must mandate anhydrous DMSO and high-purity handling to ensure the compound remains within its artifact-free <20 µM working concentration.
For applications requiring complete blockade of EPAC signaling, ESI-09 provides potent dual inhibition with IC50 values of 3.2 µM for Epac1 and 1.4 µM for Epac2. In contrast, substituting with ESI-05 leaves Epac1 completely uninhibited, and CE3F4 fails to inhibit Epac2. Furthermore, ESI-09 exhibits zero activity against PKA at concentrations up to 25 µM, ensuring clean decoupling of the cAMP pathway [1].
| Evidence Dimension | IC50 for Epac1 and Epac2 |
| Target Compound Data | ESI-09 (Epac1: 3.2 µM; Epac2: 1.4 µM) |
| Comparator Or Baseline | ESI-05 (Epac1: Inactive; Epac2: 0.43 µM) |
| Quantified Difference | ESI-09 achieves comprehensive pan-EPAC blockade in the 1-4 µM range, whereas ESI-05 is exclusively Epac2-selective. |
| Conditions | Fluorescence-based Rap1 GDP/GTP exchange assay. |
Buyers must select ESI-09 when experimental designs require the simultaneous suppression of both EPAC isoforms to prevent compensatory signaling.
ESI-09 functions as a competitive inhibitor that directly competes with cAMP for the cyclic nucleotide-binding domain (CNBD). This allows it to block the initial activation step of EPAC. Conversely, the comparator CE3F4 is an uncompetitive inhibitor that preferentially binds to the cAMP-bound, activated form of Epac1. Because CE3F4 requires pre-existing cAMP to function, its IC50 fluctuates based on agonist concentration, making ESI-09 the superior choice for assays with variable basal cAMP levels [1].
| Evidence Dimension | Binding dependency on cAMP |
| Target Compound Data | ESI-09 (Competitive; blocks cAMP binding) |
| Comparator Or Baseline | CE3F4 (Uncompetitive; requires prior cAMP binding to Epac1) |
| Quantified Difference | ESI-09 prevents EPAC activation regardless of cAMP presence, whereas CE3F4's efficacy is contingent upon cAMP pre-activation. |
| Conditions | Real-time GEF kinetics with varying cAMP concentrations. |
ESI-09 is essential for procurement when the experimental objective is to completely prevent cAMP from engaging the EPAC receptor, rather than trapping an already-activated complex.
Beyond its primary role as an EPAC inhibitor, ESI-09 possesses a unique, EPAC-independent ability to uncouple the mitochondrial electron transport chain (ETC). Under glucose deprivation stress, ESI-09 induces mitochondrial proton leak and severe ATP deficiency in lung cancer cells. This bioenergetic crisis cannot be replicated by other EPAC inhibitors like CE3F4 or ESI-05, making ESI-09 uniquely valuable for metabolic starvation assays [1].
| Evidence Dimension | Mitochondrial ATP production and ETC uncoupling |
| Target Compound Data | ESI-09 (Induces proton leak and ATP deficiency) |
| Comparator Or Baseline | CE3F4 and ESI-05 (No effect on mitochondrial ETC) |
| Quantified Difference | ESI-09 actively disrupts bioenergetic homeostasis under glucose starvation, an effect completely absent in structurally distinct EPAC inhibitors. |
| Conditions | Lung cancer cells cultured under glucose deprivation at pH 6.8 - 7.4. |
Expands the compound's procurement value, allowing researchers to use ESI-09 as a dual-purpose tool for both EPAC inhibition and mitochondrial uncoupling in cancer metabolism studies.
ESI-09 is the preferred inhibitor for blocking EPAC-mediated migration, invasion, and Akt phosphorylation in pancreatic cancer models. Because it effectively inhibits both Epac1 and Epac2, it eliminates the risk of compensatory signaling that occurs when using isoform-specific analogs like ESI-05 [1].
Due to its >100-fold selectivity over PKA (inactive up to 25 µM), ESI-09 is heavily procured for cAMP signaling assays where isolating EPAC-dependent processes from PKA-dependent processes is critical. It allows researchers to map Rap1 activation without knocking out EPAC genes [1].
In highly sensitive in vitro GEF assays, ESI-09 formulated in anhydrous DMSO is deployed strictly below 20 µM. This specific procurement and handling protocol ensures competitive inhibition of cAMP binding while actively avoiding the protein denaturation and aggregation artifacts seen at higher concentrations [2].
Leveraging its secondary mechanism of action, ESI-09 is utilized in metabolic oncology to induce bioenergetic crisis in starvation-resistant cancer cells. It acts as a mitochondrial ETC uncoupler, a feature unique to ESI-09 and HJC0197, distinguishing it from all other EPAC inhibitors[3].